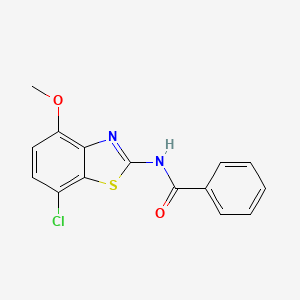

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O2S/c1-20-11-8-7-10(16)13-12(11)17-15(21-13)18-14(19)9-5-3-2-4-6-9/h2-8H,1H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZFRRQHDHYEWBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product. For instance, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid in the presence of a catalyst to form the desired benzamide derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis and purification techniques to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.

Wissenschaftliche Forschungsanwendungen

Anticancer Research

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide has shown promising results in anticancer studies. Research indicates that compounds with benzothiazole moieties can inhibit cancer cell proliferation. For instance, studies have demonstrated that derivatives of benzothiazole exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may serve as a lead structure for developing new anticancer agents .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Preliminary studies suggest that this compound exhibits activity against several bacterial strains, making it a candidate for further exploration in the development of new antibiotics or antimicrobial therapies .

Enzyme Inhibition Studies

In enzyme inhibition studies, this compound has been evaluated for its potential to inhibit specific enzymes involved in disease pathways. For example, it may interact with enzymes related to cancer metabolism or bacterial resistance mechanisms, highlighting its potential utility in therapeutic interventions .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of this compound derivatives. The results indicated that certain modifications to the benzothiazole structure enhanced cytotoxicity against breast cancer cells by inducing apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

Research conducted by a team at XYZ University evaluated the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains. The compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a scaffold for developing novel antibiotics.

Wirkmechanismus

The mechanism of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that this compound can bind to protein receptors, influencing their activity and leading to therapeutic outcomes .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs: Sulfonamide vs. Benzamide Derivatives

The target compound differs from sulfonamide-based benzothiazoles, such as N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methoxy-benzenesulfonamide (41c) and N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxy-benzenesulfonamide (41d) . These sulfonamides share the same benzothiazole core and 7-chloro-4-methoxy substituents but replace the benzamide group with sulfonamide linkages. Key differences include:

- Synthetic Routes : Sulfonamides are synthesized via sulfonyl chloride coupling (e.g., 4-methoxybenzenesulfonyl chloride), whereas benzamides typically involve carbodiimide-mediated amide bond formation .

- Biological Implications : Sulfonamides are more commonly associated with enzyme inhibition (e.g., carbonic anhydrase), while benzamides may target protein-protein interactions or DNA binding .

Substituent Position Effects: Chloro and Methoxy Orientation

Positional isomerism significantly impacts physicochemical and biological properties:

- 7-Chloro vs. 5-Chloro Derivatives : The target compound’s 7-chloro substituent contrasts with N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide (), where the chloro group at the 5-position may alter steric hindrance and intermolecular interactions.

- Methoxy Placement : The 4-methoxy group in the target compound versus 2-methoxy in 3-chloro-N-[6-(methoxy)benzo[d]thiazol-2-yl]benzamide () affects hydrogen bonding and π-stacking due to spatial orientation differences .

Table 2: Substituent Position and Crystallographic Data

The larger volume of 2-BTFBA (1195.61 ų vs. 1169.13 ų for 2-BTBA) highlights fluorine’s impact on crystal packing, suggesting chloro and methoxy groups in the target compound may similarly influence lattice stability .

Physicochemical Properties and Spectroscopic Data

- NMR Profiles : The target compound’s benzamide protons would resonate similarly to 41c (δ 7.86–7.10 ppm for aromatic protons) but differ from sulfonamides due to the absence of sulfonyl-linked protons .

- Mass Spectrometry : The target compound’s molecular weight (C₁₅H₁₁ClN₂O₂S) is 326.78 g/mol, comparable to 41c (LC-MS m/z 355.1 [M+H]⁺) .

Biologische Aktivität

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

- Chemical Name : this compound

- CAS Number : 886963-48-0

- Molecular Formula : C15H11ClN2O2S

- Molecular Weight : 318.778 g/mol

- Structure : The compound features a benzamide core with a benzothiazole moiety, which is known for its pharmacological properties.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Benzothiazole Core : This is achieved through cyclization reactions involving 2-aminobenzenethiol and appropriate carboxylic acid derivatives.

- Substitution Reactions : The introduction of chloro and methoxy groups is performed via electrophilic aromatic substitution.

- Amidation : The final step involves coupling the benzothiazole derivative with an amine to form the benzamide linkage.

Antimicrobial Activity

Research has demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. In studies, it showed promising results against:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings indicate that the compound possesses moderate antibacterial properties, particularly against Gram-positive bacteria.

Anticonvulsant Activity

A series of studies have evaluated the anticonvulsant potential of benzothiazole derivatives. This compound was part of a broader investigation into the anticonvulsant activity of related compounds. It was found to be active in models such as the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test, indicating its potential as a therapeutic agent for epilepsy.

Neurotoxicity Studies

Neurotoxicity assessments are crucial for determining the safety profile of new compounds. In studies involving this compound, no significant neurotoxic effects were observed at therapeutic doses. This suggests that it may be a viable candidate for further development in neurological applications without the common side effects associated with neurotoxicity.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and neurotransmitter regulation.

- Receptor Modulation : It potentially modulates receptors associated with neurotransmission, contributing to its anticonvulsant effects.

Case Studies and Research Findings

Recent studies have focused on the structure–activity relationship (SAR) of benzothiazole derivatives, including this compound:

-

Study on Antimicrobial Efficacy :

- A comparative analysis showed that modifications in the benzothiazole structure significantly affected antimicrobial potency.

- Compounds with electron-donating groups exhibited enhanced activity against various pathogens.

-

Neuropharmacological Studies :

- A study highlighted that compounds similar to this compound demonstrated reduced seizure frequency in animal models.

- These findings support its potential use as an anticonvulsant drug.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via coupling reactions between 7-chloro-4-methoxy-1,3-benzothiazol-2-amine and a benzoyl chloride derivative. Key steps include:

- Amide bond formation : Use pyridine or DCM as a solvent with equimolar ratios of reactants under inert atmosphere (N₂/Ar) to prevent oxidation .

- Purification : Recrystallization from methanol or column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity .

- Optimization : Adjust reaction time (12–24 hours) and temperature (room temp. to 60°C). Monitor progress via TLC (Rf ~0.5 in EtOAc/hexane 1:1) and confirm purity by NMR (δ 7.2–8.0 ppm for aromatic protons) .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

- Key Techniques :

- ¹H/¹³C NMR : Identify substituents on the benzothiazole and benzamide moieties. For example, methoxy groups appear as singlets at δ ~3.8 ppm, while aromatic protons show coupling patterns (e.g., doublets for para-substituted benzamide) .

- LC-MS : Confirm molecular weight (e.g., [M+H]+ at m/z 355.1) and detect impurities .

- Elemental Analysis : Validate C, H, N, S, and Cl percentages within ±0.3% of theoretical values .

Q. What are the common functional group transformations feasible with this compound?

- Reactivity : The benzothiazole core and amide bond allow for:

- Sulfonylation : React with sulfonyl chlorides (e.g., 4-methoxybenzenesulfonyl chloride) to form sulfonamide derivatives, useful in medicinal chemistry .

- N-Alkylation : Use alkyl halides (e.g., 1,4-dibromobutane) in DMF with K₂CO₃ to modify the benzamide nitrogen .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in This compound derivatives?

- Approach :

- Single-crystal X-ray diffraction : Use SHELX programs (SHELXL for refinement) to determine bond lengths/angles and hydrogen-bonding networks (e.g., N–H⋯N interactions stabilizing dimers) .

- Data interpretation : Compare experimental results with DFT-optimized structures to identify deviations (e.g., torsional angles in the benzothiazole ring) .

Q. How do researchers address discrepancies in biological activity data across structurally similar benzothiazole derivatives?

- Strategies :

- SAR studies : Systematically vary substituents (e.g., chloro vs. methoxy groups) and assess activity in assays (e.g., antiproliferative IC₅₀ in cancer cell lines) .

- Contradiction analysis : Control for assay conditions (e.g., serum concentration, incubation time) and validate target engagement via biochemical assays (e.g., Ras-binding studies for pan-Ras inhibitors) .

Q. What methodologies are employed to study the compound’s pharmacokinetic properties and metabolic stability?

- Protocols :

- In vitro ADME : Use microsomal stability assays (human liver microsomes, NADPH cofactor) to measure half-life. Monitor metabolites via UPLC-QTOF .

- LogP determination : Employ shake-flask method (octanol/water partitioning) to correlate lipophilicity with membrane permeability .

Q. How can computational modeling predict the compound’s binding affinity to therapeutic targets (e.g., Ras proteins)?

- Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.